molecular formula C18H20F3N3O4 B2909290 3-(2-Methoxyethyl)-1-[1-(2,3,4-trifluorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2034374-75-7

3-(2-Methoxyethyl)-1-[1-(2,3,4-trifluorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B2909290
CAS No.: 2034374-75-7
M. Wt: 399.37
InChI Key: IARDFROPUODDJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyethyl)-1-[1-(2,3,4-trifluorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione is a fluorinated imidazolidine-2,4-dione derivative characterized by a 2-methoxyethyl substituent and a 2,3,4-trifluorobenzoyl-piperidin-4-yl group. This article compares its structural, toxicological, and functional attributes with similar compounds based on available literature.

Properties

IUPAC Name

3-(2-methoxyethyl)-1-[1-(2,3,4-trifluorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O4/c1-28-9-8-23-14(25)10-24(18(23)27)11-4-6-22(7-5-11)17(26)12-2-3-13(19)16(21)15(12)20/h2-3,11H,4-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARDFROPUODDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-Methoxyethyl)-1-[1-(2,3,4-trifluorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic molecule that belongs to the imidazolidine family. This class of compounds has garnered attention due to its potential biological activities, particularly in pharmacology. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Studies have indicated that imidazolidine derivatives can inhibit specific enzymes and receptors, leading to therapeutic effects. The presence of the trifluorobenzoyl moiety enhances lipophilicity and may improve binding affinity to target proteins.

1. Antinociceptive Activity

Research has shown that imidazolidine derivatives exhibit significant antinociceptive (pain-relieving) properties. For instance, compounds similar to the one have demonstrated effectiveness in reducing pain responses in animal models. In a study evaluating the analgesic effects of related compounds, it was found that certain imidazolidines could inhibit pain pathways effectively .

2. Cardiovascular Effects

Studies on cardiovascular responses indicate that related imidazolidine compounds can induce hypotension and bradycardia. For example, a derivative exhibited a decrease in peripheral resistance and induced relaxation in vascular tissues through endothelial receptor activation . This suggests potential applications in treating hypertension or related cardiovascular conditions.

3. Inhibition of Lymphoid-Specific Tyrosine Phosphatase (LYP)

Recent investigations have highlighted the potential of imidazolidine derivatives as inhibitors of LYP, an enzyme involved in T cell signaling and autoimmune diseases. Compounds designed from similar frameworks showed IC50 values ranging from 2.85 to 6.95 μM, indicating moderate potency against LYP . This positions them as promising candidates for further development in immunomodulatory therapies.

Case Studies

Study Findings
Antinociceptive Screening Demonstrated significant pain relief in rodent models (analgesic effect) .
Cardiovascular Response Induced hypotension and bradycardia; linked to endothelial receptor activation .
LYP Inhibition Identified as competitive inhibitors with potential applications in autoimmune disease therapies .

Comparison with Similar Compounds

Structural Analogues

The table below highlights structural similarities and differences between the target compound and related imidazolidine-2,4-dione derivatives:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Applications/Studies Evidence Source
3-(2-Methoxyethyl)-1-[1-(2,3,4-trifluorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione (Target) 2-Methoxyethyl, 2,3,4-trifluorobenzoyl-piperidin-4-yl Not provided Not provided Unknown (structural analog) N/A
1-(1-((3-Chlorobenzyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione 2-Methoxyethyl, 3-chlorobenzyl-sulfonyl-piperidin-4-yl C₁₈H₂₄ClN₃O₅S 429.9 Not specified
1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione Trifluoroethyl, 2-methoxyphenylacetyl-piperidin-4-yl C₁₉H₂₂F₃N₃O₄ 413.4 Not specified
3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione (No. 2161) Dimethylisoxazole-methyl-pyrazolyl, 3-hydroxybenzyl C₂₀H₂₁N₅O₄ 395.4 Flavoring agent (FEMA GRAS evaluation)
1-((S)-1-(3-Chloro-5-fluoro-2-((4-(1H-pyrazol-1-yl)-2-methylquinolin-8-yloxy)methyl)phenyl)ethyl)-imidazolidine-2,4-dione Quinoline-pyrazolyl, chloro-fluoro-phenyl Not provided Not provided Bradykinin B2 receptor antagonist (skin diseases)

Key Observations :

  • The target compound shares a piperidin-4-yl core with several analogs but differs in substituents (e.g., trifluorobenzoyl vs. sulfonyl or acetyl groups) .
  • Fluorinated or methoxyethyl groups are common in analogs, likely influencing solubility and receptor binding .
  • Compound No. 2161, a flavoring agent, demonstrates the structural versatility of imidazolidine-diones in food applications .
Toxicological and Pharmacological Profiles
Compound Name Acute Toxicity (LD₅₀) Genotoxicity Subchronic Toxicity (90-day study) Key Findings Evidence Source
3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione (No. 2161) >50 mg/kg bw (rats) Negative (mouse micronucleus assay) No adverse effects up to 100 mg/kg bw/day (rats) Safe for use as a flavoring agent; no organ toxicity observed .
Target Compound Not reported Not reported Not reported Data inferred from analogs: Fluorinated groups may alter metabolic pathways. N/A
1-((S)-1-(3-Chloro-5-fluoro-2-((4-(1H-pyrazol-1-yl)-2-methylquinolin-8-yloxy)methyl)phenyl)ethyl)-imidazolidine-2,4-dione Not reported Not reported Not reported Designed as a bradykinin B2 receptor antagonist; potential therapeutic use .

Key Observations :

  • Fluorinated analogs (e.g., the target compound) may exhibit distinct metabolic pathways, such as hydroxylation of aromatic rings, as seen in No. 2161 .
Metabolic Pathways
  • Compound No. 2161: Metabolized in human liver microsomes via hydroxylation of the dimethylisoxazole group and dihydroxylation of the benzyl ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.